Enhanced Lipophilic Solubility of Diclofenac Methyl Ester vs. Diclofenac Acid in Topical Formulation Vehicles
Diclofenac methyl ester exhibits superior solubility in the topical formulation vehicle isopropyl myristate compared to diclofenac acid . This enhanced lipophilic solubility is a direct consequence of methyl esterification of the carboxylic acid moiety, which reduces intermolecular hydrogen bonding and increases partitioning into non-polar media. The improved solubility profile makes the methyl ester a more suitable candidate for transdermal and lipid-based drug delivery systems where the parent acid is poorly soluble [1].
| Evidence Dimension | Solubility in topical formulation vehicle |
|---|---|
| Target Compound Data | More soluble than diclofenac acid |
| Comparator Or Baseline | Diclofenac acid |
| Quantified Difference | Qualitatively superior solubility (vendor-reported comparative data) |
| Conditions | Isopropyl myristate (synthetic oil used in topical and transdermal pharmaceutical formulations) |
Why This Matters
This directly informs procurement for formulation development, as the enhanced solubility in lipophilic vehicles of diclofenac methyl ester enables topical and transdermal delivery strategies that are precluded with the poorly soluble parent acid.
- [1] Glpbio. Diclofenac methyl ester. Catalog No. GC43447. Product Technical Datasheet. View Source
